molecular formula C19H31N3O B14791389 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

Cat. No.: B14791389
M. Wt: 317.5 g/mol
InChI Key: TYJQFPFOIKILQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide (CAS: 1401666-52-1) is a chiral amide derivative characterized by a stereochemically defined pyrrolidine core substituted with a benzyl group and an ethyl-methyl branched side chain. Its structure combines a (S)-configured benzylpyrrolidinylmethyl moiety with an N-ethyl-3-methylbutanamide backbone, conferring unique steric and electronic properties.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3

InChI Key

TYJQFPFOIKILQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Amide Motifs

Several structurally related compounds share the amide-pyrrolidine framework but differ in substituents and stereochemistry, leading to variations in physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Source
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide (S)-Benzylpyrrolidinylmethyl, N-ethyl, 3-methylbutanamide 353.5 (calculated) High lipophilicity; potential CNS activity due to benzyl and pyrrolidine groups
(S)-2-Amino-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide (R)-1-Methylpyrrolidin-3-yl, 3-methylbutanamide 199.29 Lower steric bulk; possible enhanced solubility
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (11) Cycloheptylethyl, indol-3-yl, butyramide ~478 (observed) Indole moiety may enhance protein binding; moderate yield (64.8%)
(2S)-2-(Benzoylamino)-3-methylbutyric acid methyl ester (2) Benzoyl, methyl ester 237.3 (calculated) Ester group improves membrane permeability; used as synthetic intermediate

Key Observations :

  • Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to analogues like (S)-2-amino-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide, which lacks aromatic substituents .
  • Stereochemical Impact : The (S)-configuration in the pyrrolidine ring and side chain is critical for binding specificity. For example, compounds in (m, n, o) show varied bioactivity depending on stereochemistry .
  • Synthetic Methods : The target compound’s synthesis likely employs carbodiimide coupling (e.g., EDC·HCl/HOBt) similar to methods described in and , though yields and purity depend on substituent complexity .
Functional Group Variations and Pharmacological Implications
  • Benzyl vs.
  • Amide vs. Thiazolidinone derivatives () introduce heterocyclic rigidity, which can restrict conformational flexibility .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

A1. The compound can be synthesized via multi-step coupling reactions. A validated approach involves:

  • Step 1: Activation of the carboxyl group using EDC·HCl and HOBt in DMF, followed by coupling with the pyrrolidine-based amine under triethylamine catalysis .
  • Step 2: Purification via ethanol recrystallization to isolate the product (yield: 65–75%).
    Optimization Tips:
  • Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase.
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of EDC·HCl to substrate) to minimize unreacted intermediates.
  • Use anhydrous DMF to prevent hydrolysis of the activated intermediate.

Q. Q2. How is the stereochemical integrity of the (S)-configured pyrrolidine moiety confirmed during synthesis?

A2. Stereochemical validation involves:

  • Chiral HPLC: Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers. Retention time differences ≥2.5 min confirm enantiopurity .
  • Optical Rotation: Compare observed [α]D²⁵ values with literature data (e.g., +12.5° to +14.0° in methanol).
  • NOESY NMR: Cross-peaks between the benzyl group and pyrrolidine protons confirm spatial alignment consistent with the (S)-configuration .

Advanced Research Questions

Q. Q3. How do conflicting pharmacological results (e.g., anticonvulsant activity vs. neurotoxicity) arise in preclinical studies, and how can they be resolved?

A3. Discrepancies in pharmacological profiles may stem from:

  • Dose-Dependent Effects: At 300 mg/kg (i.p.), the compound shows anticonvulsant activity in MES models (ED₅₀: 45 mg/kg) but induces neurotoxicity in rotarod tests at ≥100 mg/kg .
  • Mechanistic Overlap: NMDA receptor modulation may confer both anticonvulsant and neurotoxic effects.
    Resolution Strategies:
  • Conduct time-course studies to separate therapeutic and toxic windows (e.g., measure activity at 0.5 hr vs. 4 hr post-administration).
  • Use selective receptor antagonists (e.g., MK-801 for NMDA) to isolate pathways .

Q. Q4. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

A4. Stability studies should employ:

  • HPLC-MS: Reverse-phase C18 column (ACN/0.1% formic acid gradient) coupled with Q-TOF detection to identify hydrolyzed or oxidized byproducts (e.g., benzyl alcohol derivatives).
  • Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks. Degradation ≤2% indicates robustness .
  • Karl Fischer Titration: Monitor moisture uptake (≤0.1% w/w) to assess hygroscopicity-related instability.

Q. Q5. How does the compound’s stereochemistry influence its binding affinity to neurological targets?

A5. The (S)-pyrrolidine configuration enhances:

  • Target Engagement: Molecular docking shows hydrogen bonding between the pyrrolidine NH and GluN1 subunit of NMDA receptors (binding energy: −9.2 kcal/mol vs. −6.8 kcal/mol for the (R)-form) .
  • Pharmacokinetics: The (S)-enantiomer exhibits 3-fold higher brain-to-plasma ratio in rodent models due to reduced P-glycoprotein efflux .

Methodological Considerations

Q. Table 1. Key Spectral Data for Structural Confirmation

Technique Key Peaks/Parameters Interpretation
¹H NMR (CDCl₃) δ 4.20–4.35 ppm (br s, NH)Amide proton confirms coupling
¹³C NMR δ 174.1–175.3 ppm (C=O)Pyrrolidinone carbonyl resonance
IR 3437–3378 cm⁻¹ (N–H stretch)Secondary amine presence
HRMS [M+H]⁺: 388.2592 (calc. 388.2598)Validates molecular formula (C₂₁H₃₃N₃O₂)

Q. Table 2. Pharmacological Screening Results

Assay Dose (mg/kg) Effect Reference
MES (Anticonvulsant) 10080% seizure suppression
Rotarod (Neurotox) 10060% motor impairment
scPTZ (ED₅₀) 45Effective dose for 50% seizure control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.